molecular formula C9H18O2 B109220 4-Methyloctanoic acid CAS No. 54947-74-9

4-Methyloctanoic acid

Cat. No. B109220
CAS RN: 54947-74-9
M. Wt: 158.24 g/mol
InChI Key: LEGGANXCVQPIAI-UHFFFAOYSA-N
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Description

4-Methyloctanoic acid, also known as Hircinoic Acid, is a branched fatty acid commonly used in the flavor and fragrance industries . This compound gives sweaty and goaty flavors to mutton meat and goat’s milk cheese .


Synthesis Analysis

The synthesis of 4-Methyloctanoic acid involves a multi-step reaction . The steps include reactions with dimethylamine hydrochloride, NaBH4, propionic acid, and potassium hydroxide .


Molecular Structure Analysis

The molecular formula of 4-Methyloctanoic acid is C9H18O2 . Its molecular weight is 158.2380 . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-Methyloctanoic acid is a colorless to pale-yellow oil . It is slightly soluble in chloroform, DMSO, and ethyl acetate .

Scientific Research Applications

Pheromone Synthesis and Pest Control

4-Methyloctanoic acid and its ethyl ester function as aggregation pheromones in various rhinoceros beetles of the genus Oryctes. These compounds are explored for pest control through olfactory trapping. Efficient synthesis methods have been developed to produce these pheromones, providing potential applications in agricultural pest management (Ragoussis et al., 2007).

Flavor and Aroma Compounds

4-Methyloctanoic acid is an important flavoring substance, synthesized from various starting materials like 4-methylcyclohexanone. This synthesis process is significant for the food and beverage industry, contributing to the development of new flavors and aromas (Cao Hong-mei, 2009).

Enzyme Catalysis and Chemical Kinetics

Studies on the Novozym 435(R) catalyzed esterification and hydrolysis reactions of 4-methyloctanoic acid (ethyl ester) show that ethanol concentration influences the enantiomeric ratio. This research provides insights into enzyme catalysis and could be relevant in biotechnological applications, especially in achieving enantiopure substances (Heinsman et al., 2001).

Gas-phase Ionization for Trace Analysis

4-Methyloctanoic acid is a key contributor to the aroma and flavor of lamb meat. Its gas-phase ionization using ions like H3 O+, NO+, and O2+ in selected ion flow tube mass spectrometry (SIFT-MS) aids in its rapid, real-time trace analysis, crucial for food quality control and research (Castada et al., 2017).

Influence on Dairy and Meat Products

Research shows that 4-methyloctanoic acid significantly influences the flavor of sheep and goat milk and meat. Its concentration and presence in dairy and meat products are affected by factors like diet and farming systems, which is essential knowledge for the food industry (Kaffarnik et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of 4-methyloctanoic acid, crucial for creating specific aroma compounds and pheromones, has been developed. This synthesis is vital for producing enantiopure methyl-branched saturated and unsaturated fatty acids, useful in various chemical industries (Muñoz et al., 2009).

Environmental and Health Safety Assessment

Safety assessments of related compounds like 4-methylpentanoic acid provide crucial information on toxicity and environmental impact, which is essential for ensuring the safe use of these compounds in various applications (Api et al., 2020).

Safety And Hazards

4-Methyloctanoic acid is incompatible with strong oxidizing agents and strong bases . It can cause severe skin burns and eye damage . Containers which are opened must be carefully resealed and kept upright to prevent leakage .

properties

IUPAC Name

4-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGGANXCVQPIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866453
Record name Octanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid with a goat, costus, mutton odour
Record name 4-Methyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.908 (20°/20°)
Record name 4-Methyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methyloctanoic acid

CAS RN

54947-74-9
Record name 4-Methyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54947-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054947749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.986
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Record name 4-METHYLOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5545264N9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
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CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(=O)OC(c2ccccc2)C1C
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CCCCC(C)CC(CC(=O)O)C(=O)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
672
Citations
CB Johnson, E Wong, EJ Birch, RW Purchas - Lipids, 1977 - Springer
… , kidney, and liver lipids from pasture-fed sheep and subcutaneous and intramuscular lipids from barley-fed sheep were analyzed with emphasis on the 4-methyloctanoic acid (hircinoic …
Number of citations: 51 link.springer.com
E Wong, CB Johnson, LN Nixon - New Zealand journal of …, 1975 - Taylor & Francis
… The contribution of 4-methyloctanoic acid to both "muttony" and goaty flavour was demon… Because of the pronounced contribution of 4-methyloctanoic acid to goaty flavour demonstrated …
Number of citations: 135 www.tandfonline.com
V Ragoussis, A Giannikopoulos, E Skoka… - Journal of agricultural …, 2007 - ACS Publications
… 4-methyloctanoic acid (1) of high purity in sufficient quantities. To date, different approaches have been reported for the synthesis of racemic 4-methyloctanoic acid … 4-methyloctanoic acid…
Number of citations: 39 pubs.acs.org
W Tangkham - Ann Short Reports. 2018; 1, 2018 - researchgate.net
… The 4-methyloctanoic acid is a medium chain-length (C6-C9) … and diet influence the 4-methyloctanoic acid concentration in the … to determine the 4-methyloctanoic acid compound of goat …
Number of citations: 2 www.researchgate.net
NWJT Heinsman, AM Valente… - Biotechnology and …, 2001 - Wiley Online Library
… Both curves (one with 4-methyloctanoic acid added to the starting mixture and one … of 4-methyloctanoic acid (0.644 mmol 4-methyloctanoic acid vs. 0.263 mmol 4-methyloctanoic acid …
Number of citations: 29 onlinelibrary.wiley.com
N Heinsman, A Teixeira… - Biocatalysis and …, 2001 - Taylor & Francis
… The initial amount of water present in 4-methyloctanoic acid and PEG-600 was … 4-methyloctanoic acid or PEG-600 in a chloroform solution. The amount of water in 4methyloctanoic acid …
Number of citations: 5 www.tandfonline.com
N Heinsman, PLJ Weide, A Padt… - Biocatalysis and …, 2002 - Taylor & Francis
… both the enantiomers of 4-methyloctanoic acid and 4-methyloctanoic acid ethyl ester (T1 ¼ … 4-methyloctanoic acid ethyl ester ¼ 49.25 min, 49.79 min ½a ¼ 1.05 , RT 4-methyloctanoic …
Number of citations: 4 www.tandfonline.com
H Chen, Y Wang, H Jiang, G Zhao - Meat science, 2012 - Elsevier
… Effects of membrane liquid on the enrichment factor of 4-methyloctanoic acid (MOA) and 4-methylnonanoic acid (MNA). Test parameters were set as membrane liquid solvent of di-n-…
Number of citations: 9 www.sciencedirect.com
K Mori, K Akasaka - Tetrahedron: Asymmetry, 2016 - Elsevier
… citronellal have been converted into the enantiomers of the following beetle pheromones: ethyl 4-methylheptanoate (produced by male Nicrophorus vespilloides), 4-methyloctanoic acid …
Number of citations: 9 www.sciencedirect.com
NWJT Heinsman - 2000 - library.wur.nl
… In this chapter a number of topics related to the research on the kinetic resolution of 4-methyloctanoic acid are discussed. In the first section, flavors & fragrances, different types and …
Number of citations: 1 library.wur.nl

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